molecular formula C21H23NO3 B070499 1-Fmoc-2-(hydroxymethyl)piperidine CAS No. 170867-95-5

1-Fmoc-2-(hydroxymethyl)piperidine

Cat. No. B070499
CAS RN: 170867-95-5
M. Wt: 337.4 g/mol
InChI Key: ZBORKCVXTSTNRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Fmoc-2-(hydroxymethyl)piperidine is a research chemical with the molecular formula C21H23NO3 . It is not intended for human or veterinary use.


Molecular Structure Analysis

The molecular structure of 1-Fmoc-2-(hydroxymethyl)piperidine is represented by the linear formula C21H23NO3 . The InChI code for this compound is 1S/C21H23NO3/c23-13-15-7-5-6-12-22 (15)21 (24)25-14-20-18-10-3-1-8-16 (18)17-9-2-4-11-19 (17)20/h1-4,8-11,15,20,23H,5-7,12-14H2 .


Chemical Reactions Analysis

The Fmoc group in 1-Fmoc-2-(hydroxymethyl)piperidine is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

The molecular weight of 1-Fmoc-2-(hydroxymethyl)piperidine is 337.42 g/mol . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Pharmaceutical Applications

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Solid Phase Peptide Synthesis (SPPS)

In the context of SPPS, 3-(diethylamino)propylamine (DEAPA) was identified to be a viable alternative to piperidine for Fmoc removal . In addition, the use of DEAPA in N -octyl-pyrrolidone (manual synthesis) or N -octyl pyrrolidone/dimethyl carbonate 8/2 v/v (automated synthesis) was proved to be able to minimize the formation of side products like diastereoisomers and aspartimide-containing derivatives .

Green Chemistry

Replacing piperidine in solid phase peptide synthesis is a part of the green chemistry initiative . The goal is to introduce more sustainable alternatives to the most common reagents and solvents .

Biological Activity

Piperidines and their derivatives have shown significant biological activity . They are involved in a wide range of biological processes and have been the focus of numerous pharmacological studies .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their synthesis has long been widespread . Today, it can be unequivocally stated that heterocyclic compounds play a significant part in the pharmaceutical industry, and one of the most common in their structure is the piperidine cycle .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 1-Fmoc-2-(hydroxymethyl)piperidine is the amino terminus of amino acids . This compound plays a crucial role in the field of peptide synthesis.

Mode of Action

1-Fmoc-2-(hydroxymethyl)piperidine acts as a protective group in solid-phase peptide synthesis (SPPS) . The Fmoc (9-fluorenylmethyloxycarbonyl) group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other substances in the synthesis process .

Biochemical Pathways

The compound is involved in the peptide synthesis pathway . It protects the amine group during the synthesis process, allowing for the successful formation of peptides . The downstream effects include the production of peptides with the desired sequence and structure.

Result of Action

The result of the action of 1-Fmoc-2-(hydroxymethyl)piperidine is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group, it prevents unwanted reactions and ensures the correct formation of peptide bonds .

Action Environment

The action of 1-Fmoc-2-(hydroxymethyl)piperidine is influenced by the specific conditions of the peptide synthesis process . Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability .

properties

IUPAC Name

9H-fluoren-9-ylmethyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3/c23-13-15-7-5-6-12-22(15)21(24)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,23H,5-7,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBORKCVXTSTNRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596450
Record name (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170867-95-5
Record name (9H-Fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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